N-(2-phenyl-2-pyrrolidin-1-ylethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
Description
N-(2-phenyl-2-pyrrolidin-1-ylethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thiazolopyridine derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, a phenyl group, and a pyrrolidine moiety. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(2-phenyl-2-pyrrolidin-1-ylethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-17(19-22-15-9-6-10-20-18(15)25-19)21-13-16(23-11-4-5-12-23)14-7-2-1-3-8-14/h1-3,6-10,16H,4-5,11-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXFWDJYHYGMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=NC3=C(S2)N=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-2-pyrrolidin-1-ylethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.
Pyridine Ring Construction: The pyridine ring is often constructed through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Coupling of Thiazole and Pyridine Rings: The thiazole and pyridine rings are then coupled through a cyclization reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the Pyrrolidine Moiety: The pyrrolidine moiety is synthesized through a reductive amination reaction involving a suitable ketone and ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride (NaBH4).
Final Coupling and Cyclization: The final step involves coupling the pyrrolidine moiety with the thiazolopyridine core through a nucleophilic substitution reaction, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-2-pyrrolidin-1-ylethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the carbonyl group or the thiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using nucleophiles such as amines or thiols.
Cyclization: Cyclization reactions can occur to form additional ring structures, facilitated by dehydrating agents or catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Catalysts: Aluminum chloride (AlCl3), phosphorus oxychloride (POCl3)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted derivatives, and cyclized derivatives, each with unique chemical and biological properties.
Scientific Research Applications
N-(2-phenyl-2-pyrrolidin-1-ylethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-phenyl-2-pyrrolidin-1-ylethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of various biological processes. For example, it may inhibit phosphoinositide 3-kinase (PI3K) activity, leading to downstream effects on cell proliferation and survival pathways .
Comparison with Similar Compounds
N-(2-phenyl-2-pyrrolidin-1-ylethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine moiety and exhibit similar biological activities, but differ in their overall structure and specific targets.
Thiazolopyridine Derivatives: These compounds share the thiazolopyridine core and exhibit similar chemical properties, but differ in their substituents and specific applications.
Phenyl-Substituted Compounds: These compounds share the phenyl group and exhibit similar chemical reactivity, but differ in their overall structure and specific biological activities.
The uniqueness of this compound lies in its combination of these structural features, leading to a distinct set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
